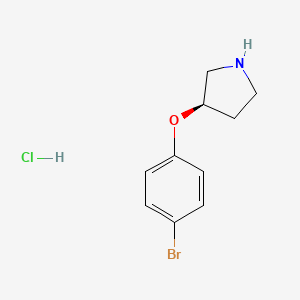

(R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13653852

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrClNO |

|---|---|

| Molecular Weight | 278.57 g/mol |

| IUPAC Name | (3R)-3-(4-bromophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 |

| Standard InChI Key | FSPGQQCPSVBQPP-HNCPQSOCSA-N |

| Isomeric SMILES | C1CNC[C@@H]1OC2=CC=C(C=C2)Br.Cl |

| SMILES | C1CNCC1OC2=CC=C(C=C2)Br.Cl |

| Canonical SMILES | C1CNCC1OC2=CC=C(C=C2)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of (R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is C₁₀H₁₃BrClNO, with a molecular weight of 278.57 g/mol. The compound consists of a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with a 4-bromophenoxy group. The stereocenter at the 3-position of the pyrrolidine ring confers the (R)-configuration, which distinguishes it from its (S)-enantiomer .

The IUPAC name is (3R)-3-(4-bromophenoxy)pyrrolidine hydrochloride, reflecting its stereochemical specificity. Key identifiers include:

-

InChIKey: FSPGQQCPSVBQPP-HNCPQSOCSA-N

-

Isomeric SMILES: C1CNC[C@@H]1OC2=CC=C(C=C2)Br.Cl

Physicochemical Properties

The compound’s solubility and stability are influenced by the polar pyrrolidine ring and the hydrophobic bromophenoxy group. The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro pharmacological studies.

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves coupling pyrrolidine with 4-bromophenol derivatives under controlled conditions. A representative route includes:

-

Bromination: Introduction of bromine at the para position of phenol.

-

Ether Formation: Reaction of 4-bromophenol with a pyrrolidine precursor (e.g., 3-hydroxy-pyrrolidine) using a base such as potassium carbonate.

-

Chiral Resolution: Separation of enantiomers via chiral chromatography or crystallization with a chiral resolving agent.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

Key challenges include maintaining stereochemical purity and minimizing racemization during synthesis. Polar aprotic solvents (e.g., dimethylformamide) are preferred to enhance reaction efficiency.

Comparative Analysis with (S)-Enantiomer

Structural and Stereochemical Differences

The (R)- and (S)-enantiomers differ only in the configuration of the stereocenter at the 3-position of the pyrrolidine ring. This subtle variation can lead to divergent biological activities, as seen in other chiral pharmaceuticals .

Biological Activity Contrasts

These differences underscore the importance of stereochemistry in drug design and the need for enantiomer-specific evaluations .

Future Research Directions

-

Target Identification: High-throughput screening to map biological targets.

-

Toxicology Studies: Acute and chronic toxicity profiling in animal models.

-

Formulation Development: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume